Radiprodil

Catalog No.
S541009
CAS No.
496054-87-6
M.F
C21H20FN3O4
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radiprodil

CAS Number

496054-87-6

Product Name

Radiprodil

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28)

InChI Key

GKGRZLGAQZPEHO-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(4-fluoro-benzyl)-piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, radiprodil

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4

Description

The exact mass of the compound Radiprodil is 397.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating Neurological Disorders

One of the primary applications of Radiprodil in scientific research is investigating neurological disorders associated with abnormal NMDA receptor activity. Studies have explored its potential role in understanding and treating conditions such as:

  • Parkinson's disease: Research suggests that excessive NMDA receptor activity may contribute to the neurodegeneration observed in Parkinson's disease. Studies using Radiprodil have aimed to investigate if blocking these receptors could offer neuroprotective effects.
  • Epilepsy: Similarly, abnormal glutamate signaling and NMDA receptor function have been implicated in epilepsy. Studies using Radiprodil have been conducted to assess its potential anticonvulsant properties.

Understanding NMDA Receptor Function

Beyond specific diseases, Radiprodil is also a valuable tool for researchers studying the basic functions of NMDA receptors. By selectively blocking these receptors, scientists can observe the resulting changes in neuronal activity and behavior. This information helps to elucidate the role of NMDA receptors in various physiological processes.

One area of research involves using Radiprodil to understand the role of NMDA receptors in learning and memory. Studies have employed Radiprodil to investigate how blocking these receptors affects memory formation and consolidation [].

Radiprodil, chemically known as 2-[4-(4-fluorobenzyl)-piperidine-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazole-6-yl)-acetamide, is a small molecule primarily recognized as a negative allosteric modulator of the N-Methyl-D-Aspartate receptor, specifically targeting the GluN2B subunit. Its molecular formula is C21H20FN3O4, with a molecular weight of approximately 397.41 g/mol. Radiprodil has been investigated for its potential therapeutic applications in conditions such as Infantile Spasms and Diabetic Peripheral Neuropathic Pain, showcasing its relevance in neurology and pain management .

Radiprodil acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the NR2B subunit []. NMDA receptors are crucial for excitatory neurotransmission in the brain. By binding to the NR2B subunit, Radiprodil modulates receptor activity, potentially leading to altered neuronal signaling. This mechanism is of interest for conditions where excessive NMDA receptor activity is implicated, such as epilepsy and neuropathic pain [].

A study investigating Radiprodil's effect on infantile spasms found that it might exert its anti-seizure effect through its prominent activity during the developmental period when NR2B expression is high [].

Typical of amides and piperidine derivatives. Notably, it can form different crystalline forms, including monohydrates and anhydrates, through controlled crystallization processes involving solvents like acetone and water . These forms exhibit distinct thermal properties, as evidenced by thermogravimetric analysis and differential scanning calorimetry, which detail their stability and phase transitions under varying temperatures .

The biological activity of radiprodil is primarily linked to its role as a selective antagonist of the GluN2B subunit of the N-Methyl-D-Aspartate receptor. It exhibits potent inhibitory effects (IC50 = 8 nM) on these receptors, which are critical in synaptic plasticity and neurotoxicity. Radiprodil has shown promise in mitigating seizures associated with GRIN2A gain-of-function mutations and has demonstrated neuroprotective effects by reducing calcium influx through N-Methyl-D-Aspartate receptors during excitotoxicity . Additionally, it has been observed to influence dendritic spine density in mouse hippocampal neurons, indicating potential implications for cognitive functions .

The synthesis of radiprodil involves several steps that typically include the formation of the piperidine ring and subsequent modifications to introduce the benzoxazole moiety. Detailed methodologies often employ techniques such as:

  • Formation of piperidine derivatives: Utilizing appropriate starting materials that undergo cyclization.
  • Coupling reactions: To attach the benzoxazole and fluorobenzyl groups.
  • Crystallization: Controlled cooling of solutions to obtain desired crystalline forms .

Radiprodil's primary applications are in the field of neurology. Its potential uses include:

  • Treatment of Infantile Spasms: Investigated for its efficacy in controlling seizures.
  • Management of Diabetic Peripheral Neuropathic Pain: Showing promise in alleviating pain symptoms associated with diabetes .
  • Neuroprotective Agent: Potential use in conditions involving excitotoxicity due to its action on N-Methyl-D-Aspartate receptors .

Research has indicated that radiprodil interacts selectively with the GluN2B subunit of N-Methyl-D-Aspartate receptors, providing insights into its mechanism as a negative allosteric modulator. Studies have shown that it can effectively block receptor activation induced by glutamate and glycine, thereby reducing excitatory neurotransmission that can lead to neuronal damage . Furthermore, radiprodil's ability to modulate synaptic activity suggests it may have broader implications for understanding synaptic plasticity and related neurological disorders.

Radiprodil belongs to a class of compounds known as "prodils," which are characterized by their interactions with N-Methyl-D-Aspartate receptors. Here is a comparison with similar compounds:

Compound NameMechanism of ActionUnique Features
IfenprodilNon-selective antagonist of N-Methyl-D-Aspartate receptorsBroader receptor interaction
MemantineUncompetitive antagonist at N-Methyl-D-Aspartate receptorsUsed primarily for Alzheimer's disease
Ro 25-6981Selective antagonist for GluN2B subunitSpecificity similar to radiprodil

Unique Aspects

Radiprodil's specificity for the GluN2B subunit makes it particularly unique among these compounds, offering potential advantages in targeting specific neurological pathways without affecting other receptor types significantly . This selectivity may lead to fewer side effects compared to less selective agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.14378429 g/mol

Monoisotopic Mass

397.14378429 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5XGC17ZKUF

Other CAS

496054-87-6

Wikipedia

Radiprodil

Dates

Modify: 2023-08-15
1: Fernandes A, Wojcik T, Baireddy P, Pieschl R, Newton A, Tian Y, Hong Y,
2: Michel A, Downey P, Van Damme X, De Wolf C, Schwarting R, Scheller D.
3: Michel A, Downey P, Nicolas JM, Scheller D. Unprecedented therapeutic

Explore Compound Types